molecular formula C12H13NOS B13558473 2-Pentanone, 5-(2-benzothiazolyl)-

2-Pentanone, 5-(2-benzothiazolyl)-

Cat. No.: B13558473
M. Wt: 219.30 g/mol
InChI Key: MKLRBVCKPWGBMH-UHFFFAOYSA-N
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Description

2-Pentanone, 5-(2-benzothiazolyl)- is an organic compound with the molecular formula C12H13NOS It is a ketone derivative that contains a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 5-(2-benzothiazolyl)- typically involves the reaction of 2-aminobenzothiazole with a suitable ketone precursor. One common method is the condensation reaction between 2-aminobenzothiazole and 2-pentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 5-(2-benzothiazolyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-(2-benzothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-Pentanone, 5-(2-benzothiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentanone, 5-(2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ketone group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentanone, 4-(2-benzothiazolyl)-
  • 2-Pentanone, 3-(2-benzothiazolyl)-
  • 2-Pentanone, 2-(2-benzothiazolyl)-

Uniqueness

2-Pentanone, 5-(2-benzothiazolyl)- is unique due to the specific position of the benzothiazole moiety on the pentanone chain. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentan-2-one

InChI

InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3

InChI Key

MKLRBVCKPWGBMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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